molecular formula C11H19NO5 B13076322 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13076322
M. Wt: 245.27 g/mol
InChI Key: RYSMMYRGSNWYHF-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection of the Boc group.

Major Products Formed

    Oxidation: Formation of 1-(Tert-butoxycarbonyl)-2-(carboxymethyl)pyrrolidine-2-carboxylic acid.

    Reduction: Formation of 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-methanol.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
  • 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)piperidine-2-carboxylic acid

Uniqueness

1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and selectivity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15)

InChI Key

RYSMMYRGSNWYHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O

Origin of Product

United States

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